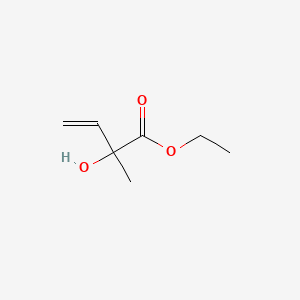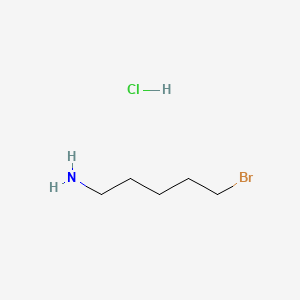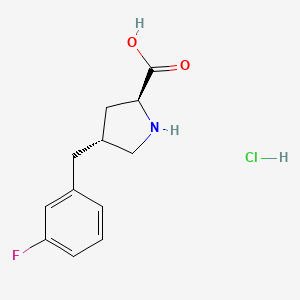
1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- is a chemical compound with the molecular formula C8H15NO It is a derivative of isoindoline, characterized by its octahydro structure, which indicates the presence of eight hydrogen atoms in the molecule
Méthodes De Préparation
The synthesis of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- can be achieved through several synthetic routes. One common method involves the reduction of isoindoline derivatives under specific reaction conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the process is carried out in an appropriate solvent like tetrahydrofuran or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process utilizes a catalyst, often palladium or platinum, to facilitate the addition of hydrogen to the isoindoline derivative, resulting in the formation of the octahydro compound. The reaction is conducted under controlled pressure and temperature conditions to ensure efficient conversion and high product quality.
Analyse Des Réactions Chimiques
1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of isoindolone derivatives, which are valuable intermediates in organic synthesis.
Reduction: As mentioned earlier, the reduction of isoindoline derivatives is a key step in the synthesis of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in this reaction.
Substitution: The compound can also undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule. These reactions are typically carried out using reagents like alkyl halides or halogenating agents under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield isoindolone derivatives, while substitution reactions result in various substituted isoindoline compounds.
Applications De Recherche Scientifique
1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- has a wide range of applications in scientific research:
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for the development of novel synthetic pathways and the exploration of new chemical reactions.
Biology: The compound’s potential biological activity makes it a subject of interest in biochemical and pharmacological studies. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicinal chemistry, 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- can be compared with other similar compounds, such as isoindoline and isoindolone derivatives.
Isoindoline: This compound is the parent structure of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-. It lacks the octahydro modification, resulting in different chemical properties and reactivity.
Isoindolone: This derivative is formed through the oxidation of isoindoline. It has a carbonyl group, which imparts distinct chemical behavior compared to the hydroxyl group in 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-.
Propriétés
Numéro CAS |
1224161-82-3 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.214 |
Nom IUPAC |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol |
InChI |
InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2/t6-,7+,8-/m1/s1 |
Clé InChI |
KYHMFVRVHASKGM-GJMOJQLCSA-N |
SMILES |
C1CC2CNCC2C(C1)O |
Synonymes |
1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581027.png)
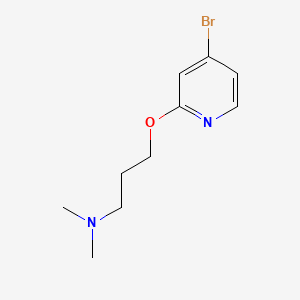
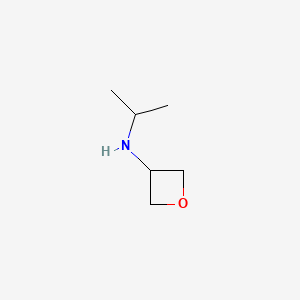
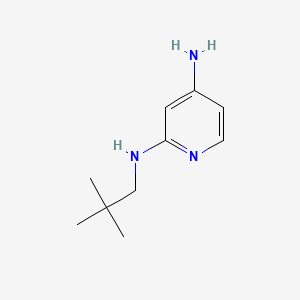
![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)
